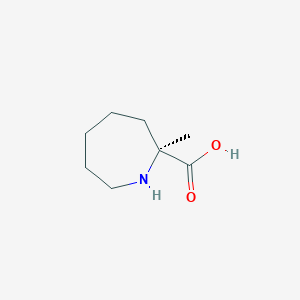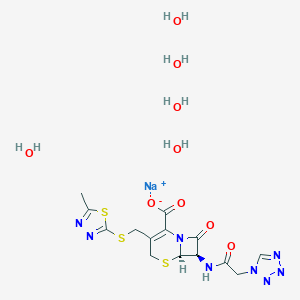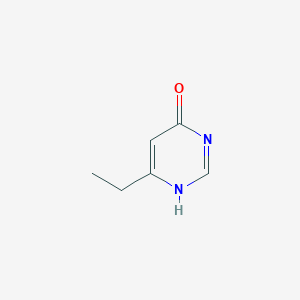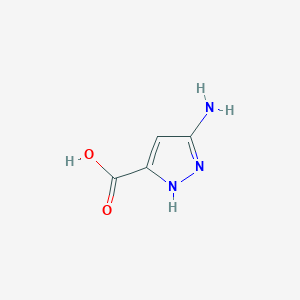
butyl(ethyl)carbamothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(ethyl)carbamothioic S-acid, also known as BEC, is a chemical compound that has been studied extensively for its potential therapeutic applications. BEC belongs to the class of carbamothioic acids, which are known for their ability to inhibit the activity of certain enzymes. In
Mécanisme D'action
The mechanism of action of butyl(ethyl)carbamothioic S-acid is complex and involves multiple pathways. One of the main pathways involves the inhibition of MMPs, which are enzymes that play a crucial role in tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid inhibits the activity of MMPs by binding to their active site and preventing substrate binding. Another pathway involves the modulation of GABA-A receptors, which are involved in the regulation of neuronal excitability. butyl(ethyl)carbamothioic S-acid enhances the activity of GABA-A receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
butyl(ethyl)carbamothioic S-acid has been shown to have various biochemical and physiological effects. In cancer cells, butyl(ethyl)carbamothioic S-acid induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. butyl(ethyl)carbamothioic S-acid also inhibits the activity of MMPs, leading to a decrease in tumor invasion and metastasis. In neuronal cells, butyl(ethyl)carbamothioic S-acid enhances the activity of GABA-A receptors, leading to anxiolytic and sedative effects. In immune cells, butyl(ethyl)carbamothioic S-acid inhibits the activity of various inflammatory mediators, leading to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of butyl(ethyl)carbamothioic S-acid for lab experiments is its ability to inhibit the activity of MMPs, making it a useful tool for studying tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of butyl(ethyl)carbamothioic S-acid is its potential toxicity, which can vary depending on the cell type and concentration used. Careful dose-response studies are necessary to determine the optimal concentration of butyl(ethyl)carbamothioic S-acid for each experiment.
Orientations Futures
There are several future directions for research on butyl(ethyl)carbamothioic S-acid. One direction is to further explore its potential therapeutic applications in cancer, neurobiology, and immunology. Another direction is to investigate its mechanism of action in more detail, particularly with respect to its interaction with MMPs and GABA-A receptors. Finally, future research could focus on developing more potent and selective analogs of butyl(ethyl)carbamothioic S-acid for use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
Butyl(ethyl)carbamothioic S-acid can be synthesized by reacting butylamine and ethylisothiocyanate in the presence of a suitable solvent. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
Butyl(ethyl)carbamothioic S-acid has been studied for its potential therapeutic applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, butyl(ethyl)carbamothioic S-acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In neurobiology, butyl(ethyl)carbamothioic S-acid has been studied for its ability to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. butyl(ethyl)carbamothioic S-acid has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects. In immunology, butyl(ethyl)carbamothioic S-acid has been studied for its potential role in modulating the immune response. butyl(ethyl)carbamothioic S-acid has been shown to inhibit the activity of various inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
Numéro CAS |
124416-35-9 |
|---|---|
Nom du produit |
butyl(ethyl)carbamothioic S-acid |
Formule moléculaire |
C7H15NOS |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
butyl(ethyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H15NOS/c1-3-5-6-8(4-2)7(9)10/h3-6H2,1-2H3,(H,9,10) |
Clé InChI |
MMMFNFQXDMCHLA-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C(=O)S |
SMILES canonique |
CCCCN(CC)C(=O)S |
Synonymes |
Carbamothioic acid, butylethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)








![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)

